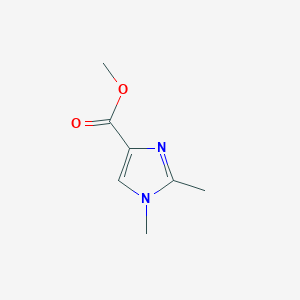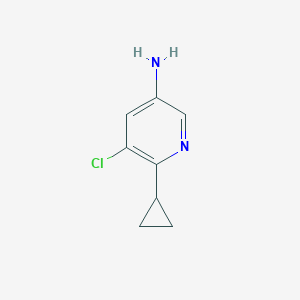
Potassium quinoline-2-sulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium quinoline-2-sulfonothioate is an organosulfur compound that features a quinoline ring substituted with a sulfonothioate group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of potassium quinoline-2-sulfonothioate typically involves the sulfonation of quinoline followed by the introduction of a thioate group. One common method includes:
Sulfonation of Quinoline: Quinoline is treated with sulfur trioxide or chlorosulfonic acid to introduce a sulfonic acid group at the 2-position.
Formation of Sulfonothioate: The sulfonic acid derivative is then reacted with a thiol, such as potassium thiolate, under basic conditions to form the sulfonothioate group.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonothioate group to a thiol or sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols or sulfides.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Potassium quinoline-2-sulfonothioate is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds. Its unique reactivity makes it valuable for creating complex molecular architectures.
Biology and Medicine: In medicinal chemistry, derivatives of quinoline-2-sulfonothioate have been explored for their potential as antimicrobial and anticancer agents. The compound’s ability to interact with biological targets, such as enzymes and receptors, underpins its therapeutic potential.
Industry: In industrial applications, this compound is used as a corrosion inhibitor and in the formulation of specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism by which potassium quinoline-2-sulfonothioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonothioate group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Quinoline-2-sulfonic acid: Lacks the thioate group, making it less reactive in certain chemical reactions.
Potassium quinoline-2-sulfonate: Similar structure but without the sulfur atom in the thioate group, affecting its reactivity and applications.
Quinoline-2-thiol: Contains a thiol group instead of a sulfonothioate, leading to different chemical properties and reactivity.
Uniqueness: Potassium quinoline-2-sulfonothioate is unique due to the presence of both a sulfonic acid and a thioate group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and applied chemistry.
Eigenschaften
Molekularformel |
C9H6KNO2S2 |
|---|---|
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
potassium;oxido-oxo-quinolin-2-yl-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C9H7NO2S2.K/c11-14(12,13)9-6-5-7-3-1-2-4-8(7)10-9;/h1-6H,(H,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
NKUUMYRIJJYGAC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=S)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12955345.png)
![Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12955348.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole](/img/structure/B12955359.png)






![4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine](/img/structure/B12955417.png)


